molecular formula C27H29NO11 B12405981 Doxorubicin-13C,d3

Doxorubicin-13C,d3

Cat. No.: B12405981
M. Wt: 547.5 g/mol
InChI Key: AOJJSUZBOXZQNB-PQNRZSIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxorubicin-13C,d3 is a labeled analogue of doxorubicin, a chemotherapy medication used to treat various cancers. The compound is labeled with carbon-13 and deuterium, which makes it useful in research applications, particularly in studying metabolic pathways and drug interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of doxorubicin-13C,d3 involves the incorporation of carbon-13 and deuterium into the doxorubicin molecule. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of these isotopes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using labeled starting materials. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications for research and clinical applications.

Chemical Reactions Analysis

Types of Reactions

Doxorubicin-13C,d3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can lead to the formation of doxorubicinol, a major metabolite.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include doxorubicinol, various oxidized metabolites, and substituted derivatives that retain the core structure of doxorubicin .

Scientific Research Applications

Doxorubicin-13C,d3 has a wide range of scientific research applications, including:

    Chemistry: Used to study the chemical properties and reactions of doxorubicin.

    Biology: Employed in research on cellular uptake, distribution, and metabolism of doxorubicin.

    Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of doxorubicin in the body.

    Industry: Applied in the development of new drug formulations and delivery systems

Mechanism of Action

The mechanism of action of doxorubicin-13C,d3 is similar to that of doxorubicin. It exerts its effects primarily through:

    DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.

    Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA and leading to DNA damage.

    Free Radical Generation: The compound generates reactive oxygen species, causing oxidative damage to cellular components

Comparison with Similar Compounds

Similar Compounds

Similar compounds to doxorubicin-13C,d3 include:

    Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.

    Epirubicin: A derivative of doxorubicin with a slightly different chemical structure and reduced cardiotoxicity.

    Idarubicin: A synthetic analogue of daunorubicin with enhanced efficacy and reduced side effects

Uniqueness

This compound is unique due to its isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions within the body. This makes it an invaluable tool in both basic and applied research, providing insights that are not possible with the unlabeled compound.

Properties

Molecular Formula

C27H29NO11

Molecular Weight

547.5 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1/i2+1D3

InChI Key

AOJJSUZBOXZQNB-PQNRZSIZSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)CO)O)C(=C3C2=O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.